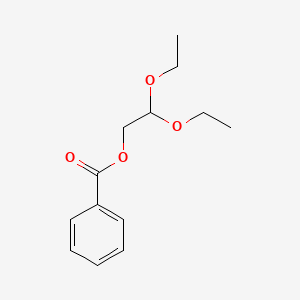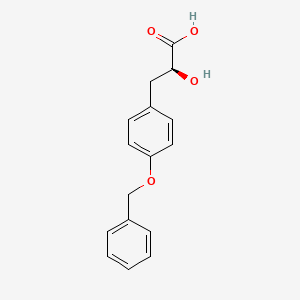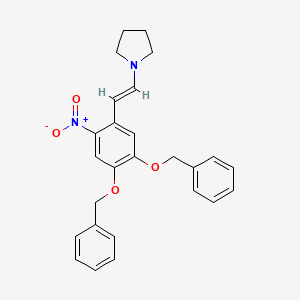
4-Hydroxy-3,3-diméthylcyclohexanone
Vue d'ensemble
Description
4-Hydroxy-3,3-dimethylcyclohexanone (4-HMCD) is a cyclic ketone with a wide range of applications in the pharmaceutical and chemical industries. It is a valuable compound for the synthesis of many drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. 4-HMCD is a common intermediate in the synthesis of many pharmaceuticals and chemicals, and it has been used for decades. In
Applications De Recherche Scientifique
Synthèse des inhibiteurs de la hAChE
4-Hydroxy-3,3-diméthylcyclohexanone : est un intermédiaire clé dans la synthèse des inhibiteurs de l'acétylcholinestérase humaine (hAChE) . Les inhibiteurs de la hAChE sont essentiels dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer en empêchant la dégradation de l'acétylcholine, qui est essentielle pour l'apprentissage et la mémoire.
Recherche en synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de molécules complexes. Sa réactivité permet diverses transformations chimiques, ce qui en fait un outil précieux dans le développement de nouvelles méthodologies de synthèse .
Études stéréochimiques
La stéréochimie de la This compound fournit un excellent modèle pour étudier la dynamique conformationnelle des dérivés de la cyclohexanone. Ceci est important pour comprendre le comportement de ces composés dans diverses conditions chimiques .
Safety and Hazards
When handling 4-Hydroxy-3,3-dimethylcyclohexanone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .
Biochemical Pathways
The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
By inhibiting hAChE and increasing acetylcholine levels, 4-Hydroxy-3,3-dimethylcyclohexanone can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-3,3-dimethylcyclohexanone can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .
Propriétés
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)







